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Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391 Get Quote

Disclaimer: The synthesis of 10-Oxononadecanedioic acid is not well-documented in publicly

available scientific literature. Therefore, this guide presents proposed synthetic pathways

based on established and analogous chemical reactions for structurally similar molecules. The

experimental protocols and quantitative data provided are illustrative and adapted from

literature precedents for similar transformations. These pathways are intended for researchers,

scientists, and drug development professionals and should be adapted and optimized under

appropriate laboratory settings.

Introduction
10-Oxononadecanedioic acid is a long-chain keto-dicarboxylic acid with potential applications

in various fields, including polymer chemistry and as a building block in the synthesis of

complex organic molecules. Its structure, featuring a nineteen-carbon backbone with a ketone

at the C10 position and terminal carboxylic acids, presents a unique synthetic challenge. This

guide outlines two plausible, multi-step synthetic routes for the preparation of this target

molecule.

Pathway A employs a linear approach, starting with the functionalization of a C19 dicarboxylic

acid precursor. Pathway B utilizes a convergent strategy, coupling two smaller, functionalized

fragments to construct the C19 backbone.

Pathway A: Linear Synthesis via Selective Oxidation
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This proposed pathway commences with a readily available long-chain diester, dimethyl

nonadecanedioate, and introduces the ketone functionality through a sequence of bromination,

hydroxylation, and oxidation.

Logical Workflow for Pathway A
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Caption: Linear synthesis of 10-Oxononadecanedioic acid.
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Experimental Protocols for Pathway A
Step 1: Radical Bromination of Dimethyl Nonadecanedioate

Objective: To introduce a bromine atom at the C10 position. This is a challenging step due to

the low reactivity of unactivated C-H bonds and potential for multiple brominations.

Photobromination with N-bromosuccinimide (NBS) is a standard method for allylic and

benzylic bromination but can be applied to alkanes, albeit with lower selectivity.

Protocol: In a flask equipped with a reflux condenser and a light source, dimethyl

nonadecanedioate (1 equivalent) is dissolved in a non-polar solvent such as carbon

tetrachloride. N-Bromosuccinimide (1.1 equivalents) and a radical initiator like AIBN

(azobisisobutyronitrile, 0.05 equivalents) are added. The mixture is heated to reflux and

irradiated with a UV lamp for several hours until the reaction is complete (monitored by TLC

or GC-MS). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is

evaporated. The crude product, a mixture of brominated isomers, would require careful

purification by column chromatography.

Step 2: Synthesis of Dimethyl 10-Hydroxynonadecanedioate

Objective: To convert the bromo-intermediate to the corresponding secondary alcohol.

Protocol: The purified dimethyl 10-bromononadecanedioate (1 equivalent) is dissolved in a

mixture of acetone and water. Silver(I) oxide (1.5 equivalents) is added, and the suspension

is stirred at reflux for 24 hours. Alternatively, the bromide can be treated with aqueous

sodium hydroxide in a polar aprotic solvent like DMSO, though elimination reactions may

compete. After completion, the reaction mixture is filtered, and the solvent is removed under

reduced pressure. The residue is partitioned between ethyl acetate and water. The organic

layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield

the crude alcohol, which is purified by column chromatography.

Step 3: Oxidation to Dimethyl 10-Oxononadecanedioate

Objective: To oxidize the secondary alcohol to a ketone.

Protocol: To a solution of dimethyl 10-hydroxynonadecanedioate (1 equivalent) in

dichloromethane, pyridinium chlorochromate (PCC, 1.5 equivalents) adsorbed on silica gel is
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added. The mixture is stirred at room temperature until the starting material is consumed

(monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and

eluted with diethyl ether. The filtrate is concentrated under reduced pressure to give the

desired keto-diester.

Step 4: Hydrolysis to 10-Oxononadecanedioic Acid

Objective: To hydrolyze the terminal ester groups to carboxylic acids.

Protocol: The dimethyl 10-oxononadecanedioate (1 equivalent) is dissolved in a mixture of

tetrahydrofuran and water. Lithium hydroxide (3 equivalents) is added, and the mixture is

stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion,

the THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M

HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried

under vacuum to yield 10-oxononadecanedioic acid.

Illustrative Quantitative Data for Pathway A

Step Product
Starting
Material

Molecular
Weight (
g/mol )

Illustrative
Yield (%)

Purity (%)

1

Dimethyl 10-

Bromononad

ecanedioate

Dimethyl

Nonadecane

dioate

451.48

20-30 (as a

mixture of

isomers)

>95 (after

purification)

2

Dimethyl 10-

Hydroxynona

decanedioate

Dimethyl 10-

Bromononad

ecanedioate

388.59 70-85 >98

3

Dimethyl 10-

Oxononadec

anedioate

Dimethyl 10-

Hydroxynona

decanedioate

386.57 85-95 >98

4

10-

Oxononadec

anedioic Acid

Dimethyl 10-

Oxononadec

anedioate

358.50 90-98 >99
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Pathway B: Convergent Synthesis via C-C Bond
Formation
This pathway involves the synthesis of two smaller fragments, a C9 keto-ester and a C10

bromo-ester, which are then coupled, followed by oxidation and hydrolysis.

Logical Workflow for Pathway B
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Caption: Convergent synthesis of 10-Oxononadecanedioic acid.
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Experimental Protocols for Pathway B
Fragment 1 Synthesis: Methyl 9-Oxononanoate

Objective: To prepare the C9 keto-ester fragment. 9-Oxononanoic acid can be synthesized

from linoleic acid via enzymatic cleavage.[1][2]

Protocol (Synthesis of 9-Oxononanoic Acid): Linoleic acid is treated with a lipoxygenase

enzyme to form a hydroperoxide intermediate, which is then cleaved by a hydroperoxide

lyase to yield 9-oxononanoic acid.[1]

Protocol (Esterification): 9-Oxononanoic acid (1 equivalent) is dissolved in methanol. A

catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The

reaction is cooled, and the excess methanol is removed under reduced pressure. The

residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution

and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give

methyl 9-oxononanoate.

Fragment 2 Synthesis: Methyl 10-Bromodecanoate

Objective: To prepare the C10 bromo-ester fragment. This can be synthesized from 10-

bromodecanoic acid.

Protocol (Esterification of 10-Bromodecanoic Acid): 10-Bromodecanoic acid (1 equivalent) is

dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is

refluxed for 4-6 hours. The workup is similar to the esterification of 9-oxononanoic acid to

yield methyl 10-bromodecanoate.[3]

Step 3: Coupling of Fragments via Reformatsky Reaction

Objective: To form the C-C bond between the two fragments. The Reformatsky reaction is

suitable for coupling an α-bromo ester with a ketone or aldehyde.[4][5][6]

Protocol: Activated zinc dust (2 equivalents) is suspended in anhydrous THF. A solution of

methyl 10-bromodecanoate (1 equivalent) and methyl 9-oxononanoate (1 equivalent) in THF

is added dropwise to the zinc suspension under reflux. The reaction is maintained at reflux

for 2-3 hours. After cooling, the reaction is quenched with saturated aqueous ammonium
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chloride solution. The mixture is extracted with diethyl ether, and the combined organic

layers are washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product, dimethyl 10-hydroxy-1,19-nonadecanedioate, is purified by

column chromatography.

Step 4 & 5: Oxidation and Hydrolysis

Protocols: The oxidation of the resulting secondary alcohol to a ketone and the subsequent

hydrolysis of the diester are carried out following the same procedures as described in Steps

3 and 4 of Pathway A.

Illustrative Quantitative Data for Pathway B
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Step Product
Starting
Material(s)

Molecular
Weight (
g/mol )

Illustrative
Yield (%)

Purity (%)

1a

9-

Oxononanoic

Acid

Linoleic Acid 172.22 ~73[1] >95

1b

Methyl 9-

Oxononanoat

e

9-

Oxononanoic

Acid

186.25 90-95 >98

2

Methyl 10-

Bromodecan

oate

10-

Bromodecan

oic Acid

265.19 90-95 >98

3

Dimethyl 10-

Hydroxynona

decanedioate

Methyl 9-

Oxononanoat

e & Methyl

10-

Bromodecan

oate

388.59 60-75 >95

4

Dimethyl 10-

Oxononadec

anedioate

Dimethyl 10-

Hydroxynona

decanedioate

386.57 85-95 >98

5

10-

Oxononadec

anedioic Acid

Dimethyl 10-

Oxononadec

anedioate

358.50 90-98 >99

Conclusion
The synthesis of 10-Oxononadecanedioic acid, while not established in the literature, can be

plausibly approached through at least two distinct synthetic strategies. The linear approach

(Pathway A) is more straightforward in concept but may face challenges with the selectivity of

the initial bromination step. The convergent approach (Pathway B) offers better control over the

position of the ketone functionality but requires the synthesis of two separate fragments before

their coupling. The choice of pathway will depend on the availability of starting materials,
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desired scale, and the capabilities for purification of intermediates. Both proposed routes rely

on well-understood organic reactions and provide a solid foundation for the development of a

robust synthesis of this target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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